2,4,5-Trifluorobenzoylformic acid
Description
Contextualizing Fluorinated Aromatic α-Keto Acids in Contemporary Organic Chemistry
Fluorinated aromatic α-keto acids represent a class of compounds that has garnered substantial attention in contemporary organic chemistry due to the advantageous properties conferred by the fluorine atoms. The introduction of fluorine into an organic molecule can profoundly alter its physical and chemical properties, including acidity, dipole moment, and metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, which can protect adjacent parts of a molecule from metabolic degradation, thereby prolonging its biological activity. mdpi.com
In the context of α-keto acids, these effects are particularly pronounced. Aromatic α-keto acids are recognized as pivotal intermediates in both biological pathways, such as glycolysis, and synthetic organic chemistry. nih.gov They are precursors for the synthesis of a variety of heterocyclic compounds and can undergo reactions like decarboxylation and amination. thieme-connect.comresearchgate.netnih.gov When combined with a fluorinated aromatic ring, the resulting molecule becomes a powerful tool for creating novel bioactive compounds. The electron-withdrawing nature of fluorine enhances the reactivity of the keto group and influences the acidity of the carboxylic acid, providing chemists with a tunable platform for molecular design.
Historical Development and Emerging Relevance of 2,4,5-Trifluorobenzoylformic Acid as a Synthetic Synthon
While the specific history of this compound is not extensively documented, its emerging relevance can be understood by examining the development of related, simpler compounds containing the 2,4,5-trifluorophenyl moiety. Synthetic routes for producing key intermediates like 2,4,5-trifluorobenzoic acid and 2,4,5-trifluorophenylacetic acid have been well-established, driven by their utility in industrial applications. americanlaboratory.comacs.orggoogle.com
A significant driver for the interest in this substitution pattern is the use of 2,4,5-trifluorophenylacetic acid as a critical intermediate in the synthesis of Sitagliptin. google.comchemicalbook.com Sitagliptin is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme and is widely used as a treatment for type 2 diabetes. google.comchemicalbook.com The success of this drug underscores the value of the 2,4,5-trifluorinated phenyl group in modern medicinal chemistry. Consequently, this has spurred interest in developing other, more complex synthons bearing this moiety. This compound is a prime example of such a synthon, offering additional reactive sites for building novel molecular architectures with potentially enhanced biological activities.
Distinctive Reactivity Profiles Imparted by the α-Keto Carboxylic Acid and Fluorinated Aromatic Moieties
The chemical behavior of this compound is dictated by the interplay between its two primary functional groups. This dual reactivity makes it a highly versatile intermediate for organic synthesis.
The α-keto carboxylic acid moiety is known for its diverse reactivity. It can serve as a precursor in cyclization reactions with functionalized anilines to produce a range of heterocyclic structures, including 3-aryl-2H-benzo[b] researchgate.netnih.govoxazin-2-ones, 2-arylbenzothiazoles, and 3-arylquinoxalin-2(1H)-ones. thieme-connect.com Furthermore, this functional group can undergo decarboxylation, a reaction that can be initiated with reagents like hydrogen peroxide. nih.gov The α-keto group itself is a site for nucleophilic attack, and the carboxylic acid can be converted into esters or amides, opening up numerous avenues for derivatization. researchgate.net
The fluorinated aromatic moiety significantly modulates the molecule's reactivity profile. The three strongly electron-withdrawing fluorine atoms have two main effects:
They increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions, where one of the fluorine atoms could potentially be displaced by a suitable nucleophile.
They increase the acidity of the carboxylic acid group through inductive effects. This enhanced acidity can be harnessed in specific synthetic strategies. For instance, related fluorinated benzoic acids have been employed as transient directing groups in transition metal-catalyzed C-H activation reactions, a testament to the influence of the fluorine substituents. ossila.com
This combination of functionalities allows for sequential and selective reactions, enabling the construction of intricate molecular frameworks from a single, advanced building block.
Data Tables
Table 1: Physicochemical Properties of Selected Trifluorinated Phenyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4,5-Trifluorobenzoic acid | 446-17-3 | C₇H₃F₃O₂ | 176.09 | 94-96 |
| 2,4,5-Trifluorophenylacetic acid | 209995-38-0 | C₈H₅F₃O₂ | 190.12 | 121-125 |
| 2,4,5-Trifluorophenol | 2268-16-8 | C₆H₃F₃O | 148.08 | 44-47 |
Data sourced from sigmaaldrich.comsigmaaldrich.comnih.govnih.govnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-(2,4,5-trifluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQLBQOJXWZVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702443-94-4 | |
| Record name | 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,4,5 Trifluorobenzoylformic Acid
Direct Synthesis Approaches to α-Keto Carboxylic Acids
These methods focus on the formation of the α-keto carboxylic acid functional group and are generally applicable to a wide range of aryl precursors. The key challenge lies in the selective introduction and manipulation of the two adjacent carbonyl groups.
Oxidation reactions are a cornerstone for the synthesis of α-keto acids. These methods typically involve the oxidation of a precursor molecule that already contains the necessary carbon framework.
Several key oxidative strategies include:
Oxidation of α-Hydroxy Acids: A highly effective method involves the chemoselective oxidation of α-hydroxy acids. Nitroxyl radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), with molecular oxygen as a co-oxidant, can efficiently convert α-hydroxy acids to the corresponding α-keto acids. organic-chemistry.orgacs.org This method is valued for its mild conditions, which are crucial for preserving the labile α-keto acid product. acs.org
Oxidation of Aryl Acetic Esters: Aryl acetic esters, which are often readily available, can be directly oxidized to form aryl α-keto esters. pku.edu.cn One approach involves a one-pot conversion through diazo transfer, followed by oxidation with dimethyldioxirane (B1199080) generated in situ from acetone (B3395972) and Oxone®. This method is advantageous due to its mild reaction conditions and simple operation. pku.edu.cn
Oxidation of Alkenes: A recyclable, bifunctional iron nanocomposite can catalyze the efficient synthesis of α-keto acids through the oxidation of various alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.org This approach offers good yields for a variety of functionalized alkenes. organic-chemistry.org
Oxidation of Aryl Halogen Derivatives: Natural sunlight and air can facilitate an efficient oxidation of α-aryl halogen derivatives to the corresponding α-aryl carbonyl compounds at room temperature, combining photocatalysis and organocatalysis. organic-chemistry.org
Table 1: Comparison of Oxidation Pathways for α-Keto Acid/Ester Synthesis
| Precursor Type | Oxidant/Catalyst System | Key Advantages | Reference(s) |
|---|---|---|---|
| α-Hydroxy Acids | AZADO / O₂ | High chemoselectivity, mild conditions, environmentally benign. | organic-chemistry.orgacs.org |
| Aryl Acetic Esters | Diazo transfer / Oxone® | One-pot synthesis, mild conditions, simple operation. | pku.edu.cn |
| Alkenes | Iron nanocomposite / TBHP | Recyclable catalyst, good yields, broad substrate scope. | organic-chemistry.orgacs.org |
| α-Aryl Halogen Derivatives | Sunlight / Air | Uses natural energy sources, room temperature reaction. | organic-chemistry.org |
Carbonylative reactions introduce carbon monoxide (CO) into an organic molecule, providing a direct route to carbonyl compounds. For the synthesis of aryl α-keto esters, double carbonylation of aryl halides is a particularly relevant strategy.
Research highlights include:
Palladium-Catalyzed Double Carbonylation: Aryl halides can be converted to α-keto esters through a palladium-catalyzed double carbonylation reaction in the presence of an alcohol. acs.org This method directly introduces the two necessary carbonyl functionalities.
Atmospheric Pressure Carbonylation: Methodologies have been developed for palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure using specific ligands like Xantphos. nih.gov While often used for single carbonylation to produce esters or amides, modifications of such systems can be envisioned for α-keto ester synthesis, potentially offering operational simplicity and enhanced safety by avoiding high pressures of CO. nih.gov
Table 2: Carbonylative Approaches to Aryl α-Keto Esters
| Substrate | Catalyst/Ligand | CO Pressure | Product Type | Reference(s) |
|---|---|---|---|---|
| Aryl Halide | Palladium complex | High Pressure | α-Keto Ester | acs.org |
| Aryl Bromide | Pd(OAc)₂ / Xantphos | Atmospheric | Ester/Amide (potential for α-Keto Ester) | nih.gov |
This approach involves starting with a benzoic acid derivative and building the adjacent keto functionality. A key step is the C-C bond formation at the carboxylic acid position. One related transformation is the conversion of benzoic acids into aryl trifluoromethyl ketones using trifluoroacetic anhydride (B1165640) or a similar activating reagent, followed by reaction with a trifluoromethyl source like TMSCF₃. acs.org While this yields a ketone, the underlying principle of activating the carboxylic acid for nucleophilic attack is relevant. For the synthesis of an α-keto acid, the activated benzoic acid (e.g., an acyl chloride) would need to react with a synthon that can be converted to a keto-acid, such as a cyanide species, followed by hydrolysis.
Strategies from Polyfluorinated Aromatic Precursors
These synthetic routes leverage starting materials that already possess the 2,4,5-trifluorophenyl core, focusing on the introduction of the side chain.
2,4,5-Trifluorobenzoic acid is a known compound that can be synthesized from precursors like tetrachlorophthalic anhydride. americanlaboratory.comacs.org The challenge is to convert the carboxylic acid group into the α-ketoformyl group (-COCOOH).
A plausible, multi-step sequence could involve:
Activation of the Carboxylic Acid: Conversion of 2,4,5-trifluorobenzoic acid to its more reactive acyl chloride (2,4,5-trifluorobenzoyl chloride) using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
Introduction of a Cyano Group: Reaction of the acyl chloride with a cyanide source, such as copper(I) cyanide, would yield 2,4,5-trifluorobenzoyl cyanide.
Hydrolysis: Careful hydrolysis of the acyl cyanide intermediate under acidic conditions would then yield the desired 2,4,5-trifluorobenzoylformic acid. The hydrolysis of acyl cyanides is a known method for preparing α-keto acids. google.com
Alternatively, methods for preparing 2,4,5-trifluorophenylacetic acid are known, which could then be oxidized to the target α-keto acid. google.comgoogle.com
Halogen-metal exchange is a powerful tool for creating functionalized aromatic compounds from aryl halides. wikipedia.org This strategy is particularly useful for polyfluorinated systems.
The general process involves:
Formation of an Organometallic Intermediate: An aryl halide, such as 1-bromo-2,4,5-trifluorobenzene, undergoes a halogen-metal exchange reaction with an organolithium reagent (e.g., n-butyllithium) or is converted into a Grignard reagent (e.g., using isopropylmagnesium chloride). wikipedia.orgharvard.edu This creates a highly nucleophilic 2,4,5-trifluorophenyl-lithium or -magnesium species. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.orgprinceton.edu
Reaction with an Oxalate Derivative: The organometallic intermediate is then reacted with a suitable electrophile, such as diethyl oxalate. This reaction forms the ethyl ester of this compound. The use of Grignard reagents with dialkyl oxalates is a classic method for α-keto ester synthesis. pku.edu.cngoogle.com
Hydrolysis: The resulting ester is subsequently hydrolyzed to afford the final this compound.
Table 3: Halogen-Metal Exchange for Aryl α-Keto Acid Synthesis
| Exchange Reagent | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|
| n-Butyllithium | Aryl Bromide/Iodide | Fast reaction, often requires low temperatures. | wikipedia.orgnih.gov |
| Isopropylmagnesium Chloride | Aryl Bromide/Iodide | Forms Grignard reagents, tolerates more functional groups. | harvard.edu |
| tert-Butyllithium | Aryl Bromide/Iodide | Highly reactive, can ensure irreversible exchange. | imperial.ac.uk |
Advanced Synthetic Techniques and Process Intensification
The synthesis of highly specialized fluorinated molecules such as this compound necessitates the use of advanced manufacturing technologies. Process intensification, which aims to create safer, more efficient, and sustainable chemical processes, is at the forefront of modern synthetic chemistry. This is often achieved by redesigning traditional batch processes into continuous or semi-continuous operations and employing novel catalytic systems. For fluorinated compounds, these advancements are particularly crucial due to the often hazardous nature of fluorinating agents and the need for precise control over reaction conditions to achieve the desired regioselectivity.
Continuous Flow Synthesis Methods for Fluorinated Intermediates
Continuous flow chemistry has emerged as a powerful technique for the synthesis of fluorinated compounds, offering significant advantages over traditional batch methods. mit.edursc.orgrsc.org By conducting reactions in microreactors or packed-bed reactors, flow chemistry provides superior heat and mass transfer, enabling better control over highly exothermic or rapid reactions. rsc.org This enhanced control is critical when dealing with potent fluorinating agents and helps to minimize the formation of byproducts, leading to higher purity and yields. durham.ac.uk
The key benefits of employing continuous flow systems for preparing fluorinated intermediates include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with toxic reagents or unstable intermediates. durham.ac.uk This is particularly relevant for fluorination reactions which can be highly energetic. researchgate.net
Improved Efficiency and Scalability: Flow processes can be run for extended periods to produce large quantities of material, offering a more straightforward path to scale-up compared to batch reactors. chemistryviews.org They also allow for "superheating" solvents above their boiling points in a controlled manner by using back-pressure regulators, which can accelerate reaction rates. nih.gov
Process Automation and Integration: Flow systems are well-suited for automation, allowing for precise control over parameters like temperature, pressure, and residence time. durham.ac.uk They can also be "telescoped," where multiple reaction steps are connected in sequence without the need to isolate and purify intermediates, saving time and resources. chemistryviews.orguc.pt
A notable application is the use of reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor® in flow reactors. durham.ac.uk These powerful fluorinating agents can be handled more safely in the contained environment of a flow system. durham.ac.ukresearchgate.net For instance, a modular flow reactor can be used for nucleophilic fluorination, electrophilic fluorination, and trifluoromethylation, with in-line scavenging procedures to yield clean products with purities often exceeding 95% without traditional work-up. durham.ac.uk
The synthesis of fluorinated α-amino acids, which are valuable building blocks, has been successfully demonstrated in a semi-continuous process. chemistryviews.org This method involves a photooxidative cyanation of a fluorinated amine followed by an acid-mediated nitrile hydrolysis, showcasing the ability to handle unstable intermediates effectively on a large scale. chemistryviews.org Similarly, the direct fluorination of various anilines to produce N,N-difluoroaniline derivatives has been achieved using continuous flow microfluidic conditions. researchgate.net These examples underscore the potential of flow chemistry to produce a wide array of fluorinated intermediates necessary for the synthesis of complex molecules like this compound.
Table 1: Examples of Continuous Flow Systems for Fluorination Reactions
| Fluorination Type | Reagent(s) | Substrate Type | Key Process Feature | Reference |
|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor® | Carbonyl Compounds, Olefins | Heated coil reactor (100-120°C) with in-line scavenging resins for purification. | durham.ac.uk |
| Nucleophilic Fluorination | Diethylaminosulfur trifluoride (DAST) | Alcohols | Safe handling of toxic reagent in a contained, automated system. | durham.ac.uk |
| Aryl Fluorination | Cesium Fluoride (B91410) (CsF) | Aryl Triflates | Packed-bed microreactor to handle insoluble fluoride source; allows superheating to 130-140°C. | nih.gov |
| Direct Fluorination | Fluorine Gas (F₂) | Perfluoroaniline derivatives | Laminar flow reactor for gas-liquid reaction, enabling synthesis of perfluoroaryl difluoroamines. | researchgate.net |
| Fluoro-Ritter Reaction | Selectfluor®, Wet Acetic Acid | Olefins | Telescoped reaction in a heated coil reactor (120°C) to produce acetamide (B32628) products. | durham.ac.uk |
Catalytic Approaches for Selective Bond Formation in Fluorinated Systems
Catalysis is fundamental to the efficient and selective synthesis of complex fluorinated aromatic compounds. The development of catalytic methods for carbon-fluorine (C–F) and carbon-carbon (C–C) bond formation allows for precise control over the molecular architecture, which is essential for constructing polysubstituted aromatic rings like the one in this compound.
Catalytic C-F Bond Formation: The direct and selective introduction of fluorine atoms onto an aromatic ring is a significant challenge in organic synthesis. Catalytic methods offer a more sustainable and efficient alternative to stoichiometric reagents. rsc.org Palladium-catalyzed fluorination has emerged as a prominent strategy. For example, the conversion of aryl triflates to aryl fluorides can be achieved using a palladium catalyst with a specific phosphine (B1218219) ligand (t-BuBrettPhos) and cesium fluoride (CsF) as the fluorine source. nih.gov This reaction is notable for its tolerance of various functional groups, including esters, ketones, and cyano groups. nih.gov
Another important approach is the palladium-catalyzed, ligand-directed fluorination of C(sp³)–H bonds. Using palladium acetate (B1210297) as the catalyst and Selectfluor as the fluorine source, β-fluorinated amino acid derivatives and aliphatic amides can be prepared with high site-selectivity and diastereoselectivity. acs.org While this applies to aliphatic systems, the principles of directing group-assisted C-H activation are broadly relevant in complex molecule synthesis. For benzylic C(sp³)–H bonds, methods using iron(II) or silver(I) catalysts with Selectfluor have been developed, demonstrating selectivity for fluorinating specific benzylic sites. beilstein-journals.org
Catalytic C-C Bond Formation: The formation of C-C bonds is equally critical for elaborating the carbon skeleton of precursor molecules. Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and nickel, are workhorse methods in modern organic synthesis. icmpp.ro These reactions allow for the coupling of an organometallic reagent with an organic electrophile. icmpp.ro
In the context of fluorinated systems, activating the strong C-F bond for cross-coupling has been a long-standing challenge. However, significant progress has been made using nickel catalysts. Nickel complexes bearing N-heterocyclic carbene (NHC) ligands have proven highly active for the cross-coupling of aryl fluorides with Grignard reagents, enabling the selective activation of C-F bonds over C-H bonds under mild conditions. researchgate.net These catalysts can also be used for the arylation of C(sp³)-H bonds using aryl fluorides as the coupling partner. researchgate.net Palladium-catalyzed cross-coupling of fluoro-aromatics with Grignard reagents or organoboron compounds (Suzuki-type coupling) provides another powerful tool for building molecular complexity. researchgate.net The choice of catalyst and reaction conditions can allow for the regioselective functionalization of polyfluorinated aromatic rings. researchgate.net
Table 2: Selected Catalytic Systems for Bond Formation in Fluorinated Compounds
| Bond Type | Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Aryl C-F | Pd-catalyst with t-BuBrettPhos ligand | Aryl triflates and CsF | Tolerates various functional groups; can be accelerated in flow reactors. | nih.gov |
| C(sp³)-F | Palladium Acetate / Bidentate Ligand | Aliphatic amides and Selectfluor | High site-selectivity and diastereoselectivity for β-fluorination. | acs.org |
| Benzylic C-F | Ag(I) catalyst / Amino Acid precursor | Benzylic substrates and Selectfluor | Radical-based fluorination via hydrogen atom transfer (HAT). | beilstein-journals.org |
| Aryl C-C | Nickel complex with N-heterocyclic carbene (NHC) ligand | Aryl fluorides and Grignard reagents | Selective activation of strong C-F bonds for cross-coupling. | researchgate.net |
| Aryl C-C | Palladium catalyst (e.g., PdCl₂(PCy₃)₂) | Fluorobenzene (B45895) and Grignard reagents | Ortho-selective cross-coupling of fluorobenzene derivatives. | researchgate.net |
Analytical Methods for Reaction Monitoring and Product Characterization in Synthesis
Rigorous analytical control is indispensable for the successful synthesis of this compound. Both in-process monitoring and final product characterization rely on a suite of advanced analytical techniques to ensure reaction completion, identify intermediates and byproducts, and confirm the purity and structure of the target compound.
For the synthesis of fluorinated aromatics, High-Performance Liquid Chromatography (HPLC) is a vital tool. An HPLC method has been successfully developed to track and control the multi-step synthesis of 2,4,5-trifluorobenzoic acid, a closely related compound. americanlaboratory.com This method allows for the analysis of reaction solutions at each stage, providing crucial information on the consumption of starting materials and the formation of products. americanlaboratory.com By using a mobile phase such as acetonitrile (B52724)/water with additives like trifluoroacetic acid or citric acid and UV detection (e.g., at 272 nm), the method can be made accurate, sensitive, and reproducible for both laboratory and industrial applications. americanlaboratory.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of fluorinated organic compounds. numberanalytics.com In particular, ¹⁹F NMR is exceptionally useful due to the high sensitivity of the ¹⁹F nucleus. researchgate.net It provides detailed information about the electronic environment of each fluorine atom in the molecule, making it an excellent tool for confirming the substitution pattern on the aromatic ring. numberanalytics.com
Recent advancements have seen the integration of benchtop NMR spectrometers directly into continuous flow synthesis setups. researchgate.netuib.no This allows for real-time, on-line reaction monitoring. uib.no For fluorinated molecules, ¹⁹F NMR is ideal for this purpose, acting as a probe to quantify reactants and products continuously without the need for sample workup. researchgate.net This Process Analytical Technology (PAT) approach provides a high density of data, enabling precise process control and optimization. uib.no
Other essential analytical methods include:
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC) or HPLC, mass spectrometry is used to determine the molecular weight of the product and its fragments, confirming the molecular formula. americanlaboratory.comnumberanalytics.com
Infrared (IR) Spectroscopy: This technique is used to identify functional groups present in the molecule, such as the carboxylic acid and ketone groups in this compound, by detecting their characteristic vibrational frequencies. numberanalytics.com
Combustion Analysis: A classical method for determining the elemental composition of an organic compound, confirming the percentage of carbon, hydrogen, and fluorine. numberanalytics.comnumberanalytics.com
Table 3: Comparison of Analytical Methods for Synthesis of Fluorinated Aromatic Acids
| Technique | Primary Application | Key Advantages | Limitations | Reference |
|---|---|---|---|---|
| HPLC | Reaction monitoring, purity assessment, quantification. | High sensitivity, reproducibility, suitable for routine analysis of reaction mixtures. | Does not provide complete structural information on its own. | americanlaboratory.com |
| ¹⁹F NMR | Structural elucidation, reaction monitoring (especially on-line). | Highly sensitive to the fluorine environment, provides unambiguous structural data, inherently quantitative. | High-field instruments are expensive; benchtop versions have lower resolution. | numberanalytics.comresearchgate.netuib.no |
| GC/MS | Identification of volatile components, product characterization. | Excellent separation for volatile compounds, provides molecular weight and fragmentation patterns. | Requires derivatization for non-volatile compounds like carboxylic acids. | americanlaboratory.com |
| IR Spectroscopy | Functional group identification. | Fast, non-destructive, provides clear identification of key functional groups (C=O, O-H). | Provides limited information on the overall molecular structure. | numberanalytics.com |
| Combustion Analysis | Elemental composition determination. | Provides fundamental confirmation of the empirical formula. | Destructive, requires a pure sample, does not give structural information. | numberanalytics.comnumberanalytics.com |
Chemical Reactivity and Mechanistic Studies of 2,4,5 Trifluorobenzoylformic Acid
Mechanistic Investigations of the α-Keto Carboxylic Acid Functionality
The reactivity of the α-keto carboxylic acid moiety is central to the chemical transformations of 2,4,5-Trifluorobenzoylformic acid. The adjacent carbonyl and carboxyl groups influence each other's reactivity, leading to a range of possible reaction pathways.
Nuance of Nucleophilic Addition Reactions at the Carbonyl Group
The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This electrophilicity is further enhanced by the electron-withdrawing nature of the adjacent carboxylic acid group and the trifluorinated phenyl ring. Consequently, it is susceptible to attack by nucleophiles.
The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon atom transitions from sp² to sp³ hybridization. libretexts.org The resulting alkoxide intermediate is then typically protonated to yield an alcohol. libretexts.org
In the case of this compound, the rate of nucleophilic addition is expected to be significant due to the electronic activation of the carbonyl group. However, the steric hindrance from the ortho-fluorine and the carboxylic acid group might play a role in modulating the approach of the nucleophile. masterorganicchemistry.com The reaction can proceed with both negatively charged and neutral nucleophiles. libretexts.orgmasterorganicchemistry.com With neutral nucleophiles, the reaction may require acid catalysis to enhance the electrophilicity of the carbonyl carbon. youtube.com
Decarboxylation Pathways and Regioselectivity, Considering the Adjacent Keto Group
The decarboxylation of this compound to produce 1,2,4-trifluorobenzene (B1293510) is a significant transformation. acs.org This process involves the removal of the carboxyl group as carbon dioxide. The presence of the adjacent keto group plays a crucial role in facilitating this reaction.
Research has shown that the decarboxylation of similar compounds, such as 3,4,6-trifluorophthalic acid to 2,4,5-trifluorobenzoic acid, can be achieved by heating in a dipolar aprotic solvent, sometimes in the presence of a copper catalyst. google.comgoogle.comgoogleapis.com In a study on the copper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid, it was found that heterogeneous copper catalysts like Cu and Cu₂O showed high efficiency in producing 1,2,4-trifluorobenzene. acs.orgresearchgate.net The reaction conditions, such as catalyst loading and reactant concentration, were found to influence the yield of the product. acs.orgresearchgate.net
The mechanism of decarboxylation of α-keto acids often involves the formation of a carbanionic intermediate after the loss of CO₂. The stability of this intermediate is key to the reaction's feasibility. In the case of this compound, the electron-withdrawing fluorine atoms on the aromatic ring would help to stabilize this intermediate, thus favoring the decarboxylation process.
| Catalyst | Yield of 1,2,4-trifluorobenzene | Reference |
| Cu | High | acs.orgresearchgate.net |
| Cu₂O | High (89.1%) | acs.orgresearchgate.net |
| CuCl₂ | Lower than heterogeneous catalysts | acs.orgresearchgate.net |
| CuCl | Lower than heterogeneous catalysts | acs.orgresearchgate.net |
Oxidative and Reductive Transformations of the α-Keto Group
The α-keto group in this compound can undergo both oxidation and reduction. Oxidation can lead to the cleavage of the C-C bond between the carbonyl and carboxyl groups. Reductive transformations, on the other hand, can target the carbonyl group, converting it to a hydroxyl group.
While specific studies on the oxidative and reductive transformations of this compound are not widely available in the provided search results, general principles of α-keto acid reactivity can be applied. For instance, the oxidation of similar α-keto acids can be a key step in various metabolic pathways. mdpi.commdpi.com The reduction of the keto group can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which are common reagents for the reduction of ketones to alcohols. youtube.com The choice of reducing agent would influence the selectivity and outcome of the reaction.
Influence of Fluorine Substituents on Aromatic Ring Reactivity
The three fluorine atoms on the benzene (B151609) ring of this compound exert a profound influence on the reactivity of the aromatic system through a combination of inductive and resonance effects.
Directing Effects of Fluorine on Electrophilic and Nucleophilic Aromatic Substitution
Fluorine is an interesting substituent in the context of electrophilic aromatic substitution (EAS). It is an electron-withdrawing group due to its high electronegativity (inductive effect, -I), which generally deactivates the aromatic ring towards electrophilic attack. wikipedia.orgcsbsju.edu However, fluorine can also donate a lone pair of electrons into the ring via resonance (mesomeric effect, +M). wikipedia.orgcsbsju.edu
This dual nature leads to a situation where the deactivating inductive effect is somewhat counteracted by the activating resonance effect. For fluorobenzene (B45895), this results in the para position being comparable in reactivity to benzene, while the ortho and meta positions are significantly deactivated. wikipedia.org This makes fluorine a para-directing deactivator in EAS. wikipedia.orgcsbsju.edulibretexts.org In the case of this compound, the combined electron-withdrawing effects of the three fluorine atoms and the benzoylformic acid group would strongly deactivate the ring towards EAS.
Conversely, the electron-withdrawing nature of the fluorine substituents makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org In SₙAr reactions, a nucleophile displaces a leaving group (in this case, potentially one of the fluorine atoms) on the aromatic ring. The presence of multiple electron-withdrawing groups, like the fluorine atoms and the carbonyl group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. wikipedia.orgmasterorganicchemistry.com The positions ortho and para to the activating groups are generally favored for nucleophilic attack. wikipedia.orgresearchgate.net
Derivatization and Advanced Chemical Transformations of 2,4,5 Trifluorobenzoylformic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of 2,4,5-trifluorobenzoylformic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in synthesizing derivatives with altered solubility, stability, and biological activity.
Direct esterification and amidation from carboxylic acids often require activation to proceed efficiently, especially when coupling with less nucleophilic alcohols or amines. organic-chemistry.org A variety of modern activating agents can be employed for this purpose, often under mild reaction conditions, to produce the corresponding esters and amides in good yields. organic-chemistry.orgresearchgate.net These methods are generally applicable to a wide range of carboxylic acids, including aromatic and sterically hindered ones. organic-chemistry.orgresearchgate.net
For instance, the use of pyridinesulfonyl fluoride (B91410) in anhydrous acetonitrile (B52724) can facilitate the formation of both esters and amides. rsc.org The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by an alcohol or amine. rsc.org Another efficient method involves the use of oxalyl chloride and a catalytic amount of triphenylphosphine (B44618) oxide, which allows for rapid and racemization-free synthesis of amides and esters, even with challenging substrates. organic-chemistry.org
Table 1: Common Activating Systems for Esterification and Amidation
| Activating Agent/System | Nucleophile | Solvent | Conditions | Ref |
|---|---|---|---|---|
| 2-Pyridinesulfonyl fluoride | Amines or Alcohols | Anhydrous CH₃CN | Room Temperature | rsc.org |
| Oxalyl chloride / Triphenylphosphine oxide (catalytic) | Amines or Alcohols | 1,2-Dichloroethane | Room Temperature | organic-chemistry.org |
| DIC / DMAP | Amines or Alcohols | Various | Various | researchgate.net |
| HATU / DIPEA | Amines or Alcohols | Various | Various | researchgate.net |
Selective Transformations Involving the α-Keto Group
The α-keto group in this compound provides another reactive handle for a range of selective chemical transformations, allowing for the introduction of nitrogen-containing functionalities or reduction to a hydroxyl group.
The carbonyl of the α-keto group readily reacts with primary amines and related nitrogen nucleophiles to form carbon-nitrogen double bonds. bham.ac.uk The reaction of an aldehyde or ketone with a primary amine yields an imine, while reaction with hydroxylamine (B1172632) produces an oxime, and reaction with a hydrazine (B178648) gives a hydrazone. masterorganicchemistry.comkhanacademy.org These reactions typically proceed via a nucleophilic addition-elimination mechanism, where the nitrogen nucleophile adds to the carbonyl carbon, followed by the elimination of a water molecule. bham.ac.uknih.gov
The formation of these derivatives is often catalyzed by acid. bham.ac.ukmasterorganicchemistry.com The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the intermediate tetrahedral carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the nitrogen nucleophile, rendering it non-nucleophilic. nih.gov The formation of hydrazones, particularly with 2,4-dinitrophenylhydrazine, has historically been used as a qualitative test for aldehydes and ketones, as the products are often brightly colored crystalline solids with distinct melting points. bham.ac.uk
Table 2: Formation of C=N Derivatives from a Carbonyl Group
| Reactant | Product Functional Group | General Product Structure | Ref |
|---|---|---|---|
| Primary Amine (R-NH₂) | Imine | C=N-R | bham.ac.ukmasterorganicchemistry.com |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH | masterorganicchemistry.comkhanacademy.org |
| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ | masterorganicchemistry.com |
The α-keto group can be selectively reduced to a secondary alcohol, yielding α-hydroxy-2,4,5-trifluorophenylacetic acid. This transformation is significant as α-hydroxy acids are important chiral building blocks in organic synthesis. The corresponding 2,4,5-trifluorophenylacetic acid is a key intermediate in the synthesis of certain pharmacologically active compounds, such as the anti-diabetic drug sitagliptin. google.comossila.comchemicalbook.com
Processes have been developed for the preparation of fluorophenylacetic acids starting from the corresponding mandelic acids (α-hydroxy acids), highlighting the synthetic connection between these two classes of compounds. google.com The reduction of α-keto acids to α-hydroxy acids can typically be achieved using various reducing agents, such as sodium borohydride (B1222165) or other metal hydrides, under controlled conditions to avoid reduction of the carboxylic acid group.
Construction of Fused and Heterocyclic Systems Incorporating the 2,4,5-Trifluorophenyl Moiety
The reactive functional groups of this compound make it a valuable precursor for the synthesis of more complex heterocyclic structures that incorporate the 2,4,5-trifluorophenyl moiety. The construction of fluorinated fused heterocyclic systems is an area of active research due to the unique properties that fluorine atoms impart on molecules, including metabolic stability and binding affinity. researchgate.net
By utilizing the dual reactivity of the α-ketoacid, it is possible to design synthetic routes to various heterocyclic rings. For example, condensation of the α-keto group with a binucleophilic reagent, such as a hydrazine or a hydroxylamine derivative containing another nucleophilic site, can be followed by an intramolecular cyclization involving the carboxylic acid group to form fused ring systems. Methodologies for synthesizing fused 1,2,3-triazoles and other nitrogen-containing heterocycles have been developed, some involving multi-component reactions followed by intramolecular cycloadditions. kuleuven.bersc.org While specific examples starting from this compound are not detailed in the provided literature, the general principles of heterocyclic synthesis suggest its potential as a starting material for creating novel fluoro-fused heterocycles. scirp.org
Regioselective Functionalization of the Fluorinated Aromatic Ring through Directed Reactions
The fluorine substituents on the aromatic ring of this compound significantly influence its reactivity towards further functionalization. The electron-withdrawing nature of the fluorine atoms and the benzoylformic acid group deactivates the ring towards electrophilic aromatic substitution. However, these substituents also direct the position of any incoming electrophile.
Fluorine is an ortho, para-directing deactivator, while the acyl group is a meta-directing deactivator. The combined directing effects of the three fluorine atoms and the side chain determine the regioselectivity of substitution reactions. Furthermore, fluorine atoms can participate in directed metalation reactions or influence the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the fluorine atoms. The development of transition-metal-catalyzed C-H functionalization reactions offers modern strategies for the regioselective introduction of new substituents onto fluorinated aromatic rings. researchgate.net For instance, Rh(III)-catalyzed C-H activation has been used to achieve regioselective annulation on fluorinated benzaldehydes. researchgate.net Similarly, regioselective functionalization has been observed in the synthesis of other fluorinated aryl heterocycles, where the outcome is controlled by the electronic and steric environment of the ring. cornell.edu These advanced synthetic methods could potentially be applied to selectively modify the 2,4,5-trifluorophenyl ring of the title compound.
Applications of 2,4,5 Trifluorobenzoylformic Acid in Advanced Chemical Synthesis
Role as a Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The trifluorinated phenyl motif is a key component in a variety of modern pharmaceuticals. The presence of fluorine atoms can significantly enhance a drug's metabolic stability, binding affinity, and membrane permeability. 2,4,5-Trifluorobenzoylformic acid serves as a potential precursor for APIs, providing a reactive handle for building molecular complexity while embedding the crucial trifluorophenyl group.
Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents, and their synthesis often relies on fluorinated aromatic precursors. By analogy, 2,4,5-Trifluorobenzoic acid is a well-established and valuable precursor for a variety of fluoroquinolone antibiotics. The synthesis of market-leading antibiotics such as Ciprofloxacin involves the use of 2,4,5-trifluorobenzoic acid, which is typically converted to its more reactive acid chloride derivative. This intermediate then undergoes reactions to construct the core quinolone ring system.
Given that this compound shares the same essential 2,4,5-trifluorophenyl scaffold, it is a plausible, though less documented, intermediate for analogous synthetic strategies. The α-keto acid functionality offers alternative reaction pathways for cyclization and derivatization to form the quinolone core, which is vital for the antibacterial activity of these drugs. The development of new synthetic methodologies in continuous flow chemistry has also targeted the fluoroquinolone scaffold, underscoring the industrial importance of these precursors.
Table 1: Examples of Fluoroquinolone Antibiotics Derived from 2,4,5-Trifluorinated Precursors
Based on a comprehensive search of the available scientific literature, there are no specific theoretical and computational studies published that focus on the chemical compound “this compound” corresponding to the detailed outline provided.
While computational studies are available for structurally related molecules, such as other isomers of trifluorobenzoic acid or different derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of this analogous data. Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for the target compound at this time.
Theoretical and Computational Studies of 2,4,5 Trifluorobenzoylformic Acid
Prediction of Spectroscopic Parameters (NMR, Mass Spectrometry) for Characterization
The unequivocal identification and characterization of 2,4,5-Trifluorobenzoylformic acid in a laboratory setting would heavily rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In the absence of comprehensive experimental data for this specific molecule, theoretical and computational chemistry provides powerful tools to predict its spectroscopic parameters. These predictions are crucial for guiding synthetic efforts, confirming product identity, and understanding the molecule's electronic structure.
The prediction of NMR and MS spectra is typically achieved through high-level quantum chemical calculations. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry and electronic properties. oregonstate.educas.cz For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov Similarly, computational mass spectrometry can predict fragmentation patterns by calculating the energies of various potential fragment ions, thus indicating the most likely pathways of decomposition in the mass spectrometer. arxiv.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a detailed picture of its atomic connectivity and electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the presence of the three fluorine atoms and the benzoylformic acid moiety. Based on data for the closely related 2,4,5-Trifluorobenzoic acid chemicalbook.com and Benzoylformic acid chemicalbook.com, the aromatic protons are expected to appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm) due to coupling to each other and to the neighboring fluorine atoms. The carboxylic acid proton is anticipated to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, unless symmetry results in equivalence. The carbonyl carbons of the ketone and carboxylic acid groups are expected to be the most downfield, typically in the range of 160-200 ppm. oregonstate.edulibretexts.org The aromatic carbons will appear between approximately 110 and 160 ppm, with their precise shifts influenced by the attached fluorine atoms. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which is a characteristic feature.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. nih.govnih.gov The spectrum of this compound is expected to show three distinct signals, one for each fluorine atom, unless accidental chemical shift equivalence occurs. The chemical shifts will be highly sensitive to the electronic environment and the position on the aromatic ring. Significant through-space and through-bond couplings between the fluorine atoms, as well as couplings to the aromatic protons, are anticipated, leading to complex splitting patterns.
Predicted NMR Data Tables:
The following tables present the predicted chemical shifts (δ) for this compound. These values are estimated based on known data for analogous compounds such as 2,4,5-Trifluorobenzoic acid and other substituted benzoyl derivatives. chemicalbook.comchemicalbook.com
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.8 - 8.2 | dd |
| H-6 | 7.3 - 7.7 | dd |
| -COOH | 10.0 - 13.0 | br s |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C=O (ketone) | 185 - 195 |
| C=O (acid) | 160 - 170 |
| C-1 | 130 - 140 |
| C-2 (C-F) | 150 - 160 (d) |
| C-3 | 115 - 125 (d) |
| C-4 (C-F) | 155 - 165 (d) |
| C-5 (C-F) | 145 - 155 (d) |
| C-6 | 110 - 120 (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Fluorine (¹⁹F) | Predicted Chemical Shift (ppm) |
| F-2 | -130 to -140 |
| F-4 | -110 to -120 |
| F-5 | -140 to -150 |
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.
For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern is expected to be influenced by the presence of the carboxylic acid and ketone functionalities, as well as the fluorinated aromatic ring. libretexts.orglibretexts.orgchemguide.co.uk
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of the entire carboxyl group (•COOH, -45 Da). libretexts.org The cleavage of the bond between the two carbonyl groups is also a likely fragmentation pathway, leading to the formation of a stable 2,4,5-trifluorobenzoyl cation. Further fragmentation of this ion would involve the sequential loss of carbon monoxide (CO) and fluorine atoms.
Predicted Mass Spectrometry Fragmentation Table:
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
| 218 | [C₈H₃F₃O₃]⁺ (Molecular Ion) | |
| 201 | [C₈H₂F₃O₂]⁺ | •OH |
| 173 | [C₇H₂F₃O]⁺ | •COOH |
| 145 | [C₆H₂F₃]⁺ | CO from [C₇H₂F₃O]⁺ |
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
Emerging Research Directions and Future Outlook
Development of Novel and Sustainable Synthetic Routes
The availability of 2,4,5-Trifluorobenzoylformic acid is paramount for its exploration. Current research focuses on moving beyond traditional, multi-step syntheses toward more efficient, economical, and environmentally benign methodologies. The synthesis of aryl glyoxylic acids, in general, provides a blueprint for potential routes.
Key precursor molecules include 1,2,4-trifluorobenzene (B1293510) and its derivatives, such as 2,4,5-trifluorobenzoic acid and 2,4,5-trifluoromandelic acid. Research into the synthesis of these precursors is active, with methods like continuous flow microreactor technology being developed for the synthesis of 2,4,5-trifluorobenzoic acid from 2,4,5-trifluorobromobenzene. researchgate.net This approach offers advantages in safety, efficiency, and scalability over traditional batch processes.
Future synthetic strategies for this compound are likely to focus on direct oxidation methods and C-H activation, minimizing the need for pre-functionalized starting materials.
Potential Synthetic Pathways:
| Route | Starting Material | Key Transformation | Advantages/Challenges |
| Oxidation | 2,4,5-Trifluoromandelic acid | Selective oxidation of the secondary alcohol | Potentially high-yielding and clean. Requires efficient synthesis of the mandelic acid precursor. googleapis.com |
| Hydrolysis | Ethyl 2-(2,4,5-trifluorophenyl)-2-oxoacetate | Ester hydrolysis | Straightforward final step, but requires synthesis of the α-keto ester. |
| Friedel-Crafts Acylation | 1,2,4-Trifluorobenzene | Reaction with oxalyl chloride | Direct approach, but can suffer from regioselectivity issues and harsh reaction conditions. researchgate.net |
| Oxidation of Aryl Halides | 2-Bromo-1-(2,4,5-trifluorophenyl)ethanone | Photocatalytic or organocatalytic oxidation | Utilizes readily available precursors and milder, more sustainable conditions (e.g., sunlight, air). organic-chemistry.org |
Sustainable approaches, such as using molecular oxygen as a green oxidant or employing recyclable catalysts, will be critical in making this compound more accessible for widespread research and application. organic-chemistry.org
Exploration of Bioisosteric Replacements and Mimics Incorporating the α-Keto Carboxylic Acid Group
In medicinal chemistry, the α-keto carboxylic acid moiety is a critical pharmacophore known for its ability to interact with biological targets, often by acting as a zinc-binding group or a transition-state mimic. However, carboxylic acids can present challenges such as poor membrane permeability and rapid metabolism. drughunter.com Bioisosteric replacement is a key strategy to overcome these limitations while retaining or enhancing biological activity. acs.org
The α-keto acid group in this compound is a prime target for such modification. Research is exploring various surrogates that can mimic its key electronic and steric features.
Common Bioisosteres for Carboxylic Acids:
| Bioisostere | Approximate pKa | General Properties |
| Carboxylic Acid (reference) | 4–5 | High polarity, good H-bond acceptor. |
| 5-Substituted Tetrazole | 4.5–5.0 | Similar acidity to COOH, increased lipophilicity and metabolic stability. drughunter.com |
| Acyl Sulfonamide | 4–6 | Can closely mimic the acidity and geometry of COOH with improved properties. |
| Hydroxamic Acid | 8–9 | Weaker acid, strong metal chelator. |
| 1,2,4-Oxadiazol-5(4H)-one | 6–7 | Planar acidic heterocycle, more lipophilic than tetrazoles. enamine.net |
Furthermore, the α-ketoamide is a closely related motif that has shown significant promise. acs.org Compared to α-keto acids, α-ketoamides often exhibit improved metabolic stability and better pharmacokinetic profiles. acs.org The development of α-ketoamide derivatives of the 2,4,5-trifluorophenyl scaffold is a logical and promising direction for drug discovery programs. Another strategy involves the replacement of the α-proton with deuterium (B1214612) to suppress epimerization, which can be a metabolic liability for α-keto compounds, potentially enhancing the stability of a single desired stereoisomer. cambridgemedchemconsulting.com
Design of Advanced Functional Materials Based on this compound Scaffolds
The unique combination of a highly fluorinated ring and reactive carbonyl groups makes this compound an attractive building block for advanced functional materials. While its precursor, 2,4,5-trifluorobenzoic acid, is already noted as a valuable intermediate in material science, the addition of the α-keto group opens up new avenues for polymerization and molecular assembly. researchgate.net
Aryl glyoxals are recognized as versatile building blocks for constructing a wide array of oxygen-containing heterocycles through multicomponent reactions. nih.govnih.gov These heterocyclic structures can form the core of novel dyes, liquid crystals, or organic semiconductors. The 2,4,5-trifluorophenyl group can impart desirable properties such as thermal stability, specific liquid crystalline phases, and modified electronic characteristics due to the strong electron-withdrawing nature of fluorine.
Future research may focus on:
Polymer Synthesis: The bifunctional nature of the molecule allows it to be used as a monomer. Polymers incorporating this scaffold could exhibit high thermal resistance and unique optical or dielectric properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an excellent ligand for coordinating with metal ions to form MOFs. The fluorinated scaffold could lead to MOFs with tailored pore sizes and enhanced chemical stability, suitable for gas storage or catalysis.
Supramolecular Chemistry: The molecule's capacity for hydrogen bonding and other non-covalent interactions could be exploited to build complex, self-assembling supramolecular structures with potential applications in sensing or molecular recognition.
Interdisciplinary Applications in Chemical Biology and Advanced Medicinal Chemistry
The true potential of this compound likely lies at the intersection of chemistry and biology. The α-keto acid functional group is a "privileged structure" known to inhibit various enzymes, particularly proteases and dehydrogenases, by covalently or non-covalently interacting with active site residues. acs.org
The 2,4,5-trifluorophenyl moiety itself is a well-established component of numerous successful pharmaceuticals. For example, 2,4,5-trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin, a widely used antidiabetic drug. googleapis.comgoogle.com This specific fluorination pattern is often crucial for modulating the electronics and binding interactions of a drug molecule with its target.
Emerging applications could include:
Enzyme Inhibitors: Combining the proven 2,4,5-trifluorophenyl scaffold with the enzyme-inhibiting α-keto acid warhead could lead to potent and selective inhibitors for targets in oncology, infectious diseases, or metabolic disorders. The α-ketoamide derivative of a Phe-Pro dipeptide, for instance, has been shown to be a promising core for HIV protease inhibitors. nih.gov
Chemical Probes: The reactivity of the α-keto acid can be harnessed to design chemical probes for activity-based protein profiling (ABPP). Such probes could be used to identify and study the activity of specific enzymes within complex biological systems.
Metabolic Pathway Modulation: Glyoxylic acid is a key intermediate in the glyoxylate (B1226380) cycle, an essential metabolic pathway in many pathogens but absent in humans. wikipedia.org Fluorinated analogues like this compound could act as mechanism-based inhibitors of enzymes in this pathway, representing a novel strategy for developing new antimicrobial agents.
The convergence of a bioactive aromatic core and a reactive functional group positions this compound as a high-potential scaffold for tackling challenges in both medicinal chemistry and chemical biology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4,5-Trifluorobenzoylformic acid, and how is purity ensured?
- Methodological Answer : Synthesis typically involves halogenation or fluorination of precursor benzoic acid derivatives. For example, chlorination of 2,4,5-trifluorobenzoic acid derivatives under controlled conditions (e.g., using SOCl₂ or PCl₅) can yield intermediates, followed by oxidation or hydrolysis to form the benzoylformic acid backbone. Purification often employs recrystallization or column chromatography, with purity verified via HPLC (>95% purity thresholds) and melting point analysis. Structural confirmation relies on H/F NMR and FT-IR spectroscopy to identify functional groups and fluorine substitution patterns .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and F NMR resolve substituent positions and electronic environments. For instance, F NMR chemical shifts between -110 to -130 ppm are typical for aromatic fluorines .
- X-ray Crystallography : Determines crystal packing and intermolecular interactions (e.g., hydrogen-bonded dimers observed in related trifluorobenzoic acids) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic substitution or coupling reactions?
- Methodological Answer : Fluorine's strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. In coupling reactions (e.g., Suzuki-Miyaura), the trifluoromethyl group stabilizes intermediates but may reduce reaction rates due to steric hindrance. Mechanistic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can elucidate substituent impacts on transition states .
Q. What challenges arise in synthesizing derivatives of this compound, and how are they mitigated?
- Methodological Answer : Challenges include:
- Steric Hindrance : Bulky fluorine substituents impede reagent access. Strategies include using bulky ligands (e.g., Pd(PPh₃)₄) in cross-coupling reactions .
- Electronic Effects : Fluorine's electron-withdrawing nature reduces nucleophilicity. Activating groups (e.g., -NO₂) or microwave-assisted synthesis can enhance reactivity .
- Byproduct Formation : Competing pathways (e.g., decarboxylation) are minimized via low-temperature reactions and inert atmospheres .
Q. How can intermolecular interactions in this compound crystals inform material design?
- Methodological Answer : X-ray crystallography reveals hydrogen-bonded dimers (O–H···O) and π-π stacking, which influence melting points and solubility. Thermal analysis (DSC/TGA) correlates these interactions with stability. Such data guide the design of fluorinated polymers or co-crystals for enhanced thermal resistance .
Q. What hypotheses exist regarding the biological activity of this compound, and how are they tested?
- Methodological Answer : Fluorinated benzoic acids often exhibit enzyme inhibition (e.g., cyclooxygenase or cytochrome P450). Assays include:
- Enzyme Kinetics : Measuring IC₅₀ values via fluorogenic substrates.
- Molecular Docking : Simulating binding affinities with protein targets (e.g., using AutoDock Vina).
- Cell Permeability Studies : Using Caco-2 monolayers to assess bioavailability .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- Fluorine's electronegativity and steric effects are central to reactivity and application studies.
- Advanced questions emphasize mechanistic and interdisciplinary approaches (e.g., computational biology, material science).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
